(3S,4S)-(+)-2,5-Dimethyl-3,4-hexanediamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-(+)-2,5-Dimethyl-3,4-hexanediamine dihydrochloride is a chiral diamine compound with the molecular formula C8H22Cl2N2. It is commonly used in various chemical and pharmaceutical applications due to its unique stereochemistry and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-(+)-2,5-Dimethyl-3,4-hexanediamine dihydrochloride typically involves the stereoselective reduction of a precursor compound, followed by amination and subsequent purification steps. The reaction conditions often include the use of chiral catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as chromatography and crystallization for purification .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-(+)-2,5-Dimethyl-3,4-hexanediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It participates in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted amines, imines, and oximes, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
(3S,4S)-(+)-2,5-Dimethyl-3,4-hexanediamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4S)-(+)-2,5-Dimethyl-3,4-hexanediamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity, influencing various biochemical pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
- (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
Uniqueness
Compared to similar compounds, (3S,4S)-(+)-2,5-Dimethyl-3,4-hexanediamine dihydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and other specialized applications .
Properties
CAS No. |
1092953-41-7 |
---|---|
Molecular Formula |
C8H22Cl2N2 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
2,5-dimethylhexane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C8H20N2.2ClH/c1-5(2)7(9)8(10)6(3)4;;/h5-8H,9-10H2,1-4H3;2*1H |
InChI Key |
DBBIHMCJXWNFHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C(C)C)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.